(5E)-3-[(4-bromophenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-[(4-bromophenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 4-bromobenzylamine with 2,5-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a base such as sodium hydroxide to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(4-bromophenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the imidazolidine ring.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(5E)-3-[(4-bromophenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5E)-3-[(4-chlorophenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione: Similar structure with a chlorine atom instead of a bromine atom.
(5E)-3-[(4-fluorophenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione: Similar structure with a fluorine atom instead of a bromine atom.
(5E)-3-[(4-methylphenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
The presence of the bromophenyl group in (5E)-3-[(4-bromophenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from other similar compounds with different substituents.
Properties
Molecular Formula |
C19H17BrN2O4 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H17BrN2O4/c1-25-15-7-8-17(26-2)13(9-15)10-16-18(23)22(19(24)21-16)11-12-3-5-14(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,24)/b16-10+ |
InChI Key |
NOVWVPOPZWJMAV-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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